BenchChemオンラインストアへようこそ!

Methyl 1'-epiacarviosin

glycosidase inhibition stereochemistry-activity relationship carbaglycosylamine

Methyl 1′-epiacarviosin (CAS 140148-00-1) is a synthetic carbaglycosylamine belonging to the acarviosin family of glycosidase inhibitors. It comprises a valienamine-derived cyclitol core linked via a nitrogen bridge to a 4,6-dideoxy-α-D-glucopyranoside sugar moiety.

Molecular Formula C14H25NO8
Molecular Weight 335.35 g/mol
CAS No. 140148-00-1
Cat. No. B146150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1'-epiacarviosin
CAS140148-00-1
Synonymsmethyl 1'-epiacarviosin
Molecular FormulaC14H25NO8
Molecular Weight335.35 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO
InChIInChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7-,8-,9-,10+,11+,12+,13-,14+/m1/s1
InChIKeyKFHKERRGDZTZQJ-YMRGHLOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1′-Epiacarviosin (CAS 140148-00-1): A Carbaglycosylamine Glycosidase Inhibitor with Inverted Selectivity


Methyl 1′-epiacarviosin (CAS 140148-00-1) is a synthetic carbaglycosylamine belonging to the acarviosin family of glycosidase inhibitors. It comprises a valienamine-derived cyclitol core linked via a nitrogen bridge to a 4,6-dideoxy-α-D-glucopyranoside sugar moiety [1]. Originally described by Ogawa, Uchida, and Shibata in 1992, the compound is characterized as an inhibitor of α-D-glucosidase, β-D-glucosidase, and α-D-mannosidase [2]. Its molecular formula is C₁₄H₂₅NO₈ (MW 335.35 g/mol) [1]. As a 1′-epimer of the naturally occurring acarviosin core found in the antidiabetic drug acarbose, methyl 1′-epiacarviosin represents a critical stereochemical probe for elucidating glycosidase inhibition mechanisms [3].

Why Methyl 1′-Epiacarviosin Cannot Be Replaced by Methyl Acarviosin or Acarbose in Glycosidase Studies


The stereochemistry at the 1′-position fundamentally dictates enzyme selectivity within the acarviosin scaffold. Methyl acarviosin, the natural-configuration core of acarbose, is a potent α-glucosidase inhibitor; however, simple epimerization at the 1′-position—producing methyl 1′-epiacarviosin—yields a compound that additionally inhibits β-glucosidase and α-mannosidase [1]. Furthermore, the 6-hydroxy analog (methyl 1′-epi-6-hydroxyacarviosin, CAS 101144-24-5) displays a distinct inhibition profile that diverges significantly from the parent compound, demonstrating that even minor structural modifications within this class produce non-interchangeable biological outcomes [2]. Generic substitution among acarviosin congeners is therefore invalid without confirmatory enzyme profiling, as stereochemical configuration directly governs the spectrum and magnitude of inhibition across the α-glucosidase, β-glucosidase, and α-mannosidase enzyme families.

Quantitative Evidence Guide: Methyl 1′-Epiacarviosin vs. Closest Analogs


Enzyme Selectivity Shift: Methyl 1′-Epiacarviosin Gains β-Glucosidase and α-Mannosidase Inhibition Relative to Methyl Acarviosin

Methyl 1′-epiacarviosin (compound 117) exhibits a fundamentally altered enzyme inhibition profile compared to methyl acarviosin, the natural-configuration parent core of acarbose. At a standardized concentration of 1000 µg/mL, methyl 1′-epiacarviosin inhibits yeast α-glucosidase by 72%, almond β-glucosidase by 33%, and Jack bean α-mannosidase by 80% [1]. In contrast, methyl acarviosin is characterized exclusively as a potent α-glucosidase inhibitor with an IC₅₀ of 17 µM (17,000 nM) against rat intestinal maltase α-glucosidase [2], and is not reported to inhibit β-glucosidase or α-mannosidase at comparable concentrations. This represents a gain-of-function produced by 1′-epimerization: the compound acquires meaningful activity against two additional glycosidase families while retaining substantial α-glucosidase inhibition.

glycosidase inhibition stereochemistry-activity relationship carbaglycosylamine

Mannosidase Inhibition Potency: Methyl 1′-Epiacarviosin Outperforms Its 6-Hydroxy Analog on β-Glucosidase

Comparison of methyl 1′-epiacarviosin (117) with its 6-hydroxy analog (118) reveals a critical structure-activity divergence critical for procurement decisions. At 1000 µg/mL, compound 117 inhibits β-glucosidase by 33%, whereas compound 118 shows approximately 0% inhibition against the same enzyme [1]. Both compounds demonstrate comparable α-mannosidase inhibition (80% vs. 86%, respectively) [1]. This demonstrates that the 6-hydroxy modification functionally eliminates β-glucosidase inhibitory activity without significantly altering α-mannosidase potency. Therefore, methyl 1′-epiacarviosin is uniquely positioned as the only compound in this series that retains measurable β-glucosidase activity alongside potent α-mannosidase inhibition.

α-mannosidase inhibitor β-glucosidase selectivity structure-activity relationship

α-Glucosidase Inhibition: Comparable Potency Between Methyl 1′-Epiacarviosin and Its 6-Hydroxy Analog

Despite their divergent β-glucosidase profiles, methyl 1′-epiacarviosin (117) and methyl 1′-epi-6-hydroxyacarviosin (118) exhibit comparable α-glucosidase inhibitory activity at 1000 µg/mL: 72% and 80% inhibition, respectively, against yeast α-glucosidase [1]. The 8 percentage-point difference does not indicate a substantial potency advantage for either compound, confirming that 6-hydroxylation does not enhance α-glucosidase targeting. For procurement purposes, this equivalence means that selection between these two compounds should be driven by the desired β-glucosidase activity (present in 117, absent in 118) rather than by α-glucosidase potency considerations.

α-glucosidase inhibition comparative potency acarviosin analogs

Synthetic Accessibility: Alternative Synthetic Route Establishes Supply Chain Differentiation from Natural Acarviosin Derivatives

Methyl 1′-epiacarviosin is accessible via the alternative synthetic route described by Ogawa et al. (1992), which employs a coupling strategy distinct from that used for natural-configuration methyl acarviosin [1]. This synthetic route, developed as part of the 'Synthesis of Pseudo-oligosaccharidic Glycosidase Inhibitors' series (Part IX), provides access to the non-natural 1′-epi stereochemistry that cannot be obtained through fermentation or degradation of naturally occurring acarbose [2]. The alternative synthesis represents a verifiable supply chain differentiation: methyl 1′-epiacarviosin is exclusively synthetic and independent of natural product extraction, unlike acarviosin which can be derived from Actinoplanes fermentation broth [3]. This synthetic accessibility is relevant for laboratories requiring reproducible, fermentation-independent sourcing of stereochemically defined glycosidase inhibitors.

chemical synthesis carbaglycosylamine procurement feasibility

Structural Identity Confirmation: ChemSpider-Standardized Stereochemistry for Quality Control

The stereochemical identity of methyl 1′-epiacarviosin is unambiguously defined by its IUPAC name and InChIKey, enabling rigorous quality control during procurement. The ChemSpider entry (ID 129206) assigns the systematic name 'Methyl 4,6-dideoxy-4-{[(1R,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino}-α-D-glucopyranoside' . The (1R,4R,5S,6S) configuration of the cyclitol ring is the defining stereochemical feature that distinguishes this compound from methyl acarviosin, which possesses the opposite configuration at the 1′-position (1′S in the natural series) [1]. This stereochemical distinction is directly verifiable by the PubChem-deposited InChIKey KFHKERRGDZTZQJ-YMRGHLOJSA-N [2], providing a definitive analytical benchmark for identity confirmation that is absent for less rigorously characterized analogs.

stereochemical quality control analytical verification procurement specification

Physicochemical Differentiation: Computed XLogP3-AA and Topological Polar Surface Area for Formulation Compatibility Screening

The computed physicochemical properties of methyl 1′-epiacarviosin provide quantitative differentiation from less polar glycosidase inhibitors for formulation and solubility screening. The compound exhibits an XLogP3-AA value of −3.7, a topological polar surface area (TPSA) of 152 Ų, 7 hydrogen bond donors, and 9 hydrogen bond acceptors [1]. These values are consistent with the compound's high aqueous solubility and limited membrane permeability, in contrast to N-alkylated carbaglycosylamines such as N-octyl-β-valienamine (NOV), which are designed for enhanced lipophilicity and cellular uptake [2]. For in vitro enzyme assays requiring aqueous solubility without membrane penetration, the high polarity of methyl 1′-epiacarviosin is a formulation-compatible characteristic that distinguishes it from more lipophilic pharmacological chaperone candidates.

physicochemical properties formulation compatibility procurement specification

Optimal Application Scenarios for Methyl 1′-Epiacarviosin Based on Quantitative Differentiation Evidence


Multi-Glycosidase Mechanistic Probes for Carbohydrate-Active Enzyme Research

Methyl 1′-epiacarviosin is optimally deployed as a multi-target glycosidase probe in studies requiring simultaneous inhibition of α-glucosidase, β-glucosidase, and α-mannosidase. The compound's verified inhibition profile—72% (α-glucosidase), 33% (β-glucosidase), and 80% (α-mannosidase) at 1000 µg/mL [1]—enables a single-agent approach to dissecting the contributions of multiple glycoside hydrolase families in complex carbohydrate-processing systems. This multi-target capability is not achievable with methyl acarviosin, which is restricted to α-glucosidase inhibition. Researchers investigating glycoprotein processing, lysosomal storage disorders, or carbohydrate metabolism where multiple glycosidases act in concert are the primary beneficiaries of this differentiated inhibition spectrum.

Stereochemical Structure-Activity Relationship (SAR) Studies of Acarviosin-Derived Inhibitors

As a defined 1′-epimer of the natural acarviosin core, methyl 1′-epiacarviosin serves as an essential stereochemical probe in SAR campaigns. The compound enables direct comparison of the biological consequences of 1′-configuration inversion within an otherwise identical molecular scaffold. This application is supported by the compound's well-characterized stereochemistry (InChIKey: KFHKERRGDZTZQJ-YMRGHLOJSA-N) [2] and its established inhibition data against three enzyme families. Laboratories synthesizing or evaluating next-generation acarviosin analogs require this compound as a stereochemical reference standard to benchmark the activity of novel derivatives against the 1′-epi configuration.

β-Glucosidase-Sparing α-Mannosidase Inhibition Studies

When an experimental design requires potent α-mannosidase inhibition with concurrent, measurable β-glucosidase activity, methyl 1′-epiacarviosin is uniquely suitable. The compound provides 80% α-mannosidase inhibition alongside 33% β-glucosidase inhibition [1], whereas the 6-hydroxy analog (118) eliminates β-glucosidase activity entirely (∼0% inhibition). This differentiated profile makes methyl 1′-epiacarviosin the compound of choice for studies investigating α-mannosidase function in systems where complete β-glucosidase silencing is undesirable—for instance, in glycoprotein processing studies where residual β-glucosidase activity must be monitored or preserved.

Aqueous-Phase Enzymology Requiring High-Polarity Glycosidase Inhibitors

The compound's physicochemical profile—XLogP3-AA of −3.7 and TPSA of 152 Ų [2]—makes it well-suited for aqueous in vitro enzyme assays where organic co-solvents must be minimized. Unlike more lipophilic N-alkyl-carbaglycosylamines designed for cellular uptake, methyl 1′-epiacarviosin remains fully soluble in aqueous buffer systems, simplifying assay design and reducing solvent-related artifacts. This property is particularly valuable for high-throughput screening campaigns against purified glycosidases, where solvent compatibility and compound solubility are critical operational parameters.

Quote Request

Request a Quote for Methyl 1'-epiacarviosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.